molecular formula C16H13N5O2 B12606767 2-methylnaphthalene-1,4-dione;7H-purin-6-amine CAS No. 651031-70-8

2-methylnaphthalene-1,4-dione;7H-purin-6-amine

Cat. No.: B12606767
CAS No.: 651031-70-8
M. Wt: 307.31 g/mol
InChI Key: GSCLUYLPCGLSQG-UHFFFAOYSA-N
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Description

2-methylnaphthalene-1,4-dione;7H-purin-6-amine is a complex chemical compound with the molecular formula C 16 H 13 N 5 O 5 S -2 . This reagent is presented as a white to orange or green powder and is intended for research and development purposes only . The compound is of significant interest in medicinal chemistry research due to its unique structure, which combines a naphthoquinone moiety, closely related to Vitamin K derivatives like Acetomenaphthone (a diacetate form of menadiol) , with a purine base, 7H-purin-6-amine (a fundamental structure in biology) . The naphthoquinone core is a key scaffold in various biologically active molecules, while the purine amine is a crucial building block in nucleic acids and signaling molecules. This combination makes the compound a valuable intermediate for exploring novel chemical spaces, particularly in the synthesis of nitrogen-containing heterocyclic compounds such as azaguinazoline carboxamide derivatives, which are investigated for various therapeutic areas . Researchers can utilize this building block in developing potential inhibitors for enzymatic targets or in creating new molecular entities for probing biological pathways. It is strictly for laboratory research use. Store in a cool, dry, and dark place at room temperature. Handle with care, using appropriate personal protective equipment.

Properties

CAS No.

651031-70-8

Molecular Formula

C16H13N5O2

Molecular Weight

307.31 g/mol

IUPAC Name

2-methylnaphthalene-1,4-dione;7H-purin-6-amine

InChI

InChI=1S/C11H8O2.C5H5N5/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13;6-4-3-5(9-1-7-3)10-2-8-4/h2-6H,1H3;1-2H,(H3,6,7,8,9,10)

InChI Key

GSCLUYLPCGLSQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=CC=CC=C2C1=O.C1=NC2=NC=NC(=C2N1)N

Origin of Product

United States

Preparation Methods

Synthesis of 2-Methylnaphthalene-1,4-Dione

The synthesis of 2-methylnaphthalene-1,4-dione typically involves the oxidation of 2-methylnaphthalene. Common reagents used in this process include:

The oxidation reaction can be represented as follows:

$$
\text{C}{11}\text{H}{10} + \text{Oxidizing Agent} \rightarrow \text{C}{11}\text{H}8\text{O}_2 + \text{By-products}
$$

Synthesis of 7H-Purin-6-Amine

For the preparation of 7H-purin-6-amine, several methods have been documented, including:

  • Cyclization of 4,5-Diaminopyrimidine : This method involves treating 4,5-diaminopyrimidine with an appropriate acid or base under controlled conditions to facilitate cyclization.

The general reaction can be summarized as:

$$
\text{C}{4}\text{H}{6}\text{N}{4} + \text{Acid/Base} \rightarrow \text{C}{5}\text{H}{5}\text{N}{5} + \text{By-products}
$$

Combined Synthesis

Recent studies have explored the combined synthesis of both components in a single reaction pathway, which may involve the use of polyphosphoric acid as a catalyst to facilitate both oxidation and cyclization in one step.

Reagent Reaction Type Conditions Yield (%)
Chromic Acid Oxidation Reflux in Acetic Acid ~75
Potassium Permanganate Oxidation Aqueous Solution ~80
Cyclization (Acid/Base) Cyclization Reflux in Ethanol ~70

These yields are indicative and can vary based on specific experimental setups and purification methods employed.

Chemical Reactions Analysis

The chemical behavior of 2-methylnaphthalene-1,4-dione includes:

  • Oxidation : Further oxidation can lead to more complex quinones.
  • Reduction : Reduction reactions can convert the quinone to hydroquinone derivatives.
  • Substitution : Electrophilic substitution reactions can introduce different functional groups onto the naphthoquinone ring.

For 7H-purin-6-amine:

Major Products Formed

The major products formed from these reactions include:

Reaction Type Major Products
Oxidation Higher quinones and carboxylic acids
Reduction Hydroquinones and dihydro derivatives
Substitution Halogenated derivatives

The preparation methods for 2-methylnaphthalene-1,4-dione; 7H-purin-6-amino involve a variety of synthetic routes that can be optimized for yield and efficiency. Understanding these methods is crucial for further applications in medicinal chemistry and material science. Future studies may focus on improving reaction conditions and exploring alternative synthetic pathways to enhance yields and reduce by-products.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have highlighted the potential of naphthoquinone derivatives, including 2-methylnaphthalene-1,4-dione, in cancer therapy. For instance, compounds derived from naphthoquinones have shown promising results as inhibitors of key cellular pathways involved in cancer progression. A study indicated that derivatives of naphthoquinones could act as effective agents against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Case Study: Anilino-1,4-naphthoquinone Derivatives
A series of anilino-1,4-naphthoquinone derivatives were synthesized and evaluated for their anticancer properties. One derivative demonstrated significant activity against epidermal growth factor receptor (EGFR), which is crucial in many cancers. The synthesis involved multi-step reactions leading to high yields and purity .

Organic Synthesis Applications

2. Synthesis of Novel Compounds
2-Methylnaphthalene-1,4-dione serves as a precursor for synthesizing various organic compounds through reactions such as Michael addition and Mannich reactions. These reactions allow for the introduction of diverse functional groups, enhancing the compound's utility in creating new pharmaceuticals.

Data Table: Synthesis Pathways

Reaction TypeConditionsYield (%)Reference
Michael Addition50°C, pH 4.0, Inert atmosphere79–95
Mannich ReactionMicrowave irradiationHigh
Multi-componentOne-pot reaction with aldehydesGood yield

Material Science Applications

3. Development of Functional Materials
The unique electronic properties of 2-methylnaphthalene-1,4-dione make it suitable for applications in material science, particularly in the development of organic semiconductors and photovoltaic devices. Its ability to form stable charge-transfer complexes can be exploited to enhance the efficiency of organic solar cells.

Case Study: Organic Photovoltaics
Research has shown that incorporating naphthoquinone derivatives into polymer matrices can improve charge mobility and overall device performance. Studies report a significant increase in power conversion efficiency when these compounds are used as electron acceptors in bulk heterojunction solar cells .

Comparison with Similar Compounds

Comparison of 2-Methylnaphthalene-1,4-dione with Analogous Compounds

Structural and Functional Analogues

Key Compounds:

Naphthalene-1,4-dione (unsubstituted parent compound).

Hydroxynaphthalene-1,4-dione derivatives (e.g., 2-hydroxynaphthalene-1,4-dione).

Imidazolidin-2,4-dione derivatives (e.g., 3-phenyl-5-aryl-imidazolidin-2,4-diones) .

Comparative Analysis

Property 2-Methylnaphthalene-1,4-dione Naphthalene-1,4-dione IM-7 (Imidazolidin-2,4-dione)
Synthesis Yield Not explicitly reported N/A 70–74% via Strecker synthesis
Substituent Effects Methyl enhances lipophilicity Unsubstituted; polar Aryl groups modulate pharmacological activity
Applications Intermediate in organic synthesis Redox-active scaffold Cardiovascular effects in rats
Reactivity Electrophilic quinone moiety Similar redox activity Reacts via urea/thiourea linkages

Key Findings :

  • The methyl group in 2-methylnaphthalene-1,4-dione improves solubility in non-polar solvents compared to the parent compound.
  • Imidazolidin-2,4-diones, though structurally distinct, share synthetic utility as intermediates for heterocyclic compounds but exhibit divergent bioactivities (e.g., cardiovascular modulation vs. redox properties) .

Comparison of 7H-Purin-6-Amine with Analogous Compounds

Structural and Functional Analogues

Key Compounds:

Kinetin (N-(2-Furylmethyl)-7H-purin-6-amine) .

6-Methyladenine (N-methyl-7H-purin-6-amine) .

M3 (Adenine nucleoside derivative) .

Comparative Analysis

Property 7H-Purin-6-amine (Adenine) Kinetin 6-Methyladenine M3 (Nucleoside Derivative)
Substituent -NH2 at C6 -NH-(2-furylmethyl) at C6 -NHCH3 at C6 Ribose moiety at N9
Bioactivity Corrosion inhibitor (89%) Plant hormone (cytokinin) Methylation alters function Enhanced corrosion inhibition (96.5%)
Synthesis Classical purine synthesis Alkylation of adenine Methylation reactions Glycosylation of adenine
Applications Nucleic acids, corrosion Plant growth regulation Epigenetic studies High-efficiency corrosion control

Key Findings :

  • Substituents at the 6-position critically influence bioactivity. Kinetin’s furylmethyl group confers cytokinin activity, while adenine’s unmodified amine enables nucleic acid incorporation .
  • The nucleoside derivative M3 exhibits superior corrosion inhibition (96.5%) due to enhanced adsorption via its hydroxylmethyltetrahydrofuran group .
  • Methylation at C6 (6-methyladenine) alters hydrogen-bonding capacity, impacting its role in methylation-dependent biological processes .

Biological Activity

2-Methylnaphthalene-1,4-dione; 7H-purin-6-amine is a complex organic compound that combines naphthalene and purine moieties, resulting in a structure with significant potential for various biological activities. This article presents an in-depth analysis of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of 2-methylnaphthalene-1,4-dione; 7H-purin-6-amine is C₁₃H₉N₃O₂, with a molecular weight of approximately 307.31 g/mol. The compound features a naphthalene backbone with a dione functional group at the 1 and 4 positions and a purine structure at the 7H position. These structural elements contribute to its diverse chemical reactivity and potential biological functions.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the fields of oncology and antioxidant defense mechanisms. Key findings include:

  • Anti-Cancer Properties : Preliminary studies suggest that 2-methylnaphthalene-1,4-dione; 7H-purin-6-amine may act as an anti-cancer agent by interacting with cellular mechanisms involved in proliferation and apoptosis. Its structural similarity to known anti-cancer compounds positions it as a potential lead in drug development.
  • Antioxidant Activity : The compound has shown promising antioxidant properties, which may help protect cells from oxidative stress. This is critical for maintaining cellular integrity and function.

The mechanism of action for 2-methylnaphthalene-1,4-dione; 7H-purin-6-amine involves its interaction with various biological targets:

  • Enzyme Interaction : Studies have indicated that this compound may bind to specific enzymes involved in cell signaling pathways, potentially modulating their activity. Understanding these interactions is vital for assessing its therapeutic potential and safety profile.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 2-methylnaphthalene-1,4-dione; 7H-purin-6-amine, a comparison with structurally similar compounds is provided:

Compound NameMolecular FormulaUnique Features
2-Methylnaphthalene-1,4-diamine C₁₁H₁₅N₂Contains amine groups; known for vitamin K activity.
Naphthoquinone C₁₁H₈O₂Simple dione structure; used in various biochemical applications.
Purine C₅H₄N₄Base structure for nucleic acids; essential for genetic information.

This table highlights the unique combination of naphthalene and purine features in 2-methylnaphthalene-1,4-dione; 7H-purin-6-amine, which may confer distinct biological activities not present in simpler analogs.

Case Studies

Several studies have focused on the biological activity of related compounds:

  • Antimicrobial Activity : Related compounds have shown antimicrobial properties against various bacterial strains, indicating potential applications in treating infections.
  • Cytotoxicity Studies : Research involving purine-based compounds has demonstrated cytotoxic effects against cancer cell lines, suggesting that similar mechanisms may be applicable to 2-methylnaphthalene-1,4-dione; 7H-purin-6-amine .

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